molecular formula C23H19BrN2O4 B12044354 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate

4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate

Cat. No.: B12044354
M. Wt: 467.3 g/mol
InChI Key: VRWOBBYNEPTOQJ-AFUMVMLFSA-N
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Description

4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate is a complex organic compound that features a combination of aromatic rings, a hydrazone linkage, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate typically involves a multi-step process. One common route includes the following steps:

    Formation of the hydrazone linkage: This step involves the reaction of 3-bromobenzaldehyde with hydrazine to form the corresponding hydrazone.

    Esterification: The hydrazone is then reacted with 2-methoxybenzoic acid under acidic conditions to form the ester linkage.

    Final coupling: The final step involves coupling the ester with 4-methylbenzoic acid using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The aromatic rings may also participate in π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Similar in structure due to the presence of the bromophenyl group.

    2-Methoxybenzoic acid: Shares the methoxybenzoic acid moiety.

    4-Methylbenzoic acid: Contains the 4-methylbenzoic acid component.

Uniqueness

4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the hydrazone linkage and ester functionalities distinguishes it from other similar compounds.

Properties

Molecular Formula

C23H19BrN2O4

Molecular Weight

467.3 g/mol

IUPAC Name

[4-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate

InChI

InChI=1S/C23H19BrN2O4/c1-15-6-9-17(10-7-15)23(28)30-20-11-8-16(12-21(20)29-2)14-25-26-22(27)18-4-3-5-19(24)13-18/h3-14H,1-2H3,(H,26,27)/b25-14+

InChI Key

VRWOBBYNEPTOQJ-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Br)OC

Origin of Product

United States

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